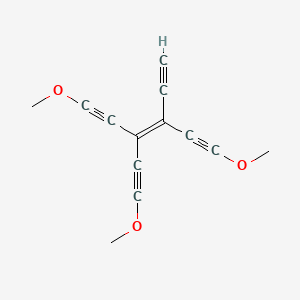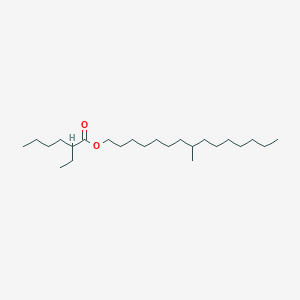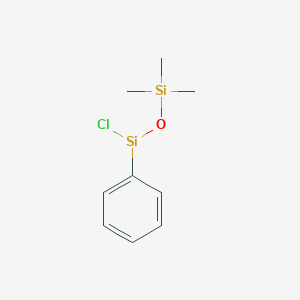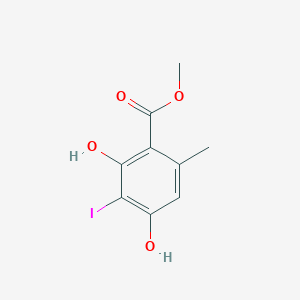![molecular formula C34H58N4O6 B14205750 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester CAS No. 827030-12-6](/img/structure/B14205750.png)
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound belongs to the class of tetraaza macrocyclic ligands, which are known for their ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetraamine with a suitable aldehyde or ketone, followed by cyclization and esterification steps. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The industrial production methods may also include purification steps such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: In biological research, the compound is investigated for its potential as a chelating agent to bind metal ions in biological systems.
Industry: In industrial applications, the compound is used as a catalyst or stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester involves its ability to form stable complexes with metal ions. The compound’s tetraaza macrocyclic structure allows it to coordinate with metal ions through its nitrogen atoms, forming stable chelate complexes. These complexes can interact with various molecular targets and pathways, depending on the nature of the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene, 7-[(2-methoxyphenyl)methyl]
- 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene, 7-methyl-
- 2,12-Dimethyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
Uniqueness
Compared to similar compounds, 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester is unique due to its specific ester functional groups and the presence of bulky tert-butyl groups. These structural features enhance its stability and reactivity, making it particularly valuable in forming stable metal complexes and in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
827030-12-6 |
|---|---|
Molekularformel |
C34H58N4O6 |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
tert-butyl 3-[3,11-bis[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]propanoate |
InChI |
InChI=1S/C34H58N4O6/c1-32(2,3)42-29(39)15-22-36-18-11-20-37(23-16-30(40)43-33(4,5)6)25-27-13-10-14-28(35-27)26-38(21-12-19-36)24-17-31(41)44-34(7,8)9/h10,13-14H,11-12,15-26H2,1-9H3 |
InChI-Schlüssel |
NJFTWPSHTLVGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCN1CCCN(CC2=NC(=CC=C2)CN(CCC1)CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)




![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)

![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
methanone](/img/structure/B14205748.png)
